7-Methoxy-2-phenylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-18-14-9-7-13-8-10-15(17-16(13)11-14)12-5-3-2-4-6-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXMXOYGZPFMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477880 | |
| Record name | 7-Methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21255-17-4 | |
| Record name | 7-Methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Methoxy 2 Phenylquinoline and Its Structural Analogs
Classical and Evolved Synthetic Routes to the Quinoline (B57606) Core
Traditional methods for quinoline synthesis, though foundational, often require harsh reaction conditions and can generate significant waste. rsc.org These classical routes, such as the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses, have been refined over the years to improve yields and reduce environmental impact. rsc.orgrsc.org
Condensation Reactions for Quinoline Skeleton Formation
Condensation reactions are a cornerstone of quinoline synthesis, involving the reaction of anilines with carbonyl compounds.
The Doebner-von Miller reaction is a well-established method that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org This reaction can be catalyzed by various acids, including Lewis and Brønsted acids. wikipedia.org A modified, milder approach utilizes a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst, which can be effective for synthesizing substituted quinolines under solvent-free conditions. clockss.org For instance, the reaction of anilines with cinnamaldehyde (B126680) using this catalyst has been shown to produce 2-phenylquinoline (B181262) derivatives. clockss.org In the case of a meta-substituted aniline (B41778), regioselective para cyclization occurs, leading to the formation of a 7-substituted-2-phenylquinoline. clockss.org
The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base to form a substituted quinoline. wikipedia.org This method is particularly useful for preparing 2,4-substituted quinolines. wikipedia.org The reaction mechanism proceeds through protonation of the β-diketone, nucleophilic attack by the aniline, and subsequent dehydration and cyclization. wikipedia.org
The Friedländer synthesis offers a straightforward route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.orgacgpubs.org This method, while direct, can be limited by the availability of the starting materials. mdpi.com Electrochemically assisted Friedländer reactions have been developed as a sustainable alternative, operating under mild conditions with high efficiency and atom economy. rsc.orgrsc.org
Annulation Strategies and Cyclization Protocols
Annulation, or ring-forming, strategies provide versatile pathways to the quinoline core. These methods often involve the cyclization of appropriately substituted precursors.
One approach involves the deaminative cyclization of tertiary amines. For example, a protocol for the regioselective synthesis of β,γ-nonsubstituted 2-arylquinolines has been developed using triethylamine (B128534) as a vinylene source in a reaction with aldehydes and arylamines. nih.govacs.org This method proceeds via the in situ generation of transient acyclic enamines that then undergo a Povarov reaction. nih.govacs.org
Another strategy is the palladium-catalyzed tandem reaction of 2-aminostyryl nitriles with arylboronic acids. nih.gov This process involves a nucleophilic addition of an aryl palladium species to the nitrile, forming an aryl ketone intermediate which then undergoes intramolecular cyclization and dehydration to yield the 2-arylquinoline. nih.gov
Iminyl radical-mediated cyclization offers another route. Treatment of β-arylpropionitriles with aryllithiums, followed by reaction with N-iodosuccinimide (NIS), generates 2-arylquinolines. rsc.org The reaction proceeds through the formation of an N-iodoimine, generation of an imino-nitrogen-centered radical, and subsequent cyclization and oxidation. rsc.org
Modern Catalytic Approaches in 7-Methoxy-2-phenylquinoline Synthesis
Modern synthetic chemistry has increasingly focused on the use of catalysts to improve efficiency, selectivity, and sustainability.
Transition-Metal-Catalyzed Reactions (e.g., Iron-Catalyzed Dehydrogenative Coupling)
Transition-metal catalysts have proven to be powerful tools in quinoline synthesis.
Iron-catalyzed dehydrogenative coupling represents a green and efficient method. An iron-catalyzed synthesis of quinolines from 2-aminoaryl methanols and secondary alcohols via an acceptorless dehydrogenative coupling has been reported. rsc.org This method avoids the need for pre-functionalized substrates and reduces waste. mdpi.com Specifically, this compound has been synthesized using an iron catalyst with (2-amino-4-methoxyphenyl)methanol (B573342) and 1-phenylethan-1-ol. rsc.org
Palladium-catalyzed reactions are also widely employed. A denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines can produce 2-arylquinolines. nih.gov The optimization of this reaction involved testing various palladium catalysts, with PdCl2 showing high reactivity. nih.govrsc.org Palladium catalysts are also used in the sequential formation of C-C bonds to assemble 2-substituted quinolines. acs.org For example, this compound-3-carbaldehyde has been synthesized from 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) and phenylboronic acid using a palladium acetate (B1210297) catalyst. iucr.org
Copper-catalyzed reactions provide another avenue for quinoline synthesis. Copper-catalyzed cyclization of 2-alkynylanilines can yield substituted quinolines. bohrium.com
Metal-Free and Organocatalytic Protocols
The development of metal-free and organocatalytic methods is a significant step towards more sustainable chemical synthesis. ijpsjournal.com
Organocatalysis utilizes small organic molecules to catalyze reactions. A notable example is the atroposelective heterocycloaddition of alkynes with ortho-aminoarylaldehydes, catalyzed by a chiral amine, to produce axially chiral 2-arylquinoline skeletons with high yields and enantioselectivities. nih.govresearchgate.net The mechanism involves an iminium-activated alkyne reacting with the aminoarylaldehyde. beilstein-journals.org
Metal-free protocols often rely on in situ acid catalysis. A simple and practical method for synthesizing 2-arylquinolines from 2-vinylanilines and benzyl (B1604629) halides has been developed, where the in situ released hydrobromic acid catalyzes the subsequent cyclization. thieme-connect.com
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical processes that minimize environmental impact. ijpsjournal.com This involves using environmentally benign catalysts, solvent-free reactions, and energy-efficient techniques. ijpsjournal.comresearchgate.net
Several green methodologies are being applied to quinoline synthesis. ijpsjournal.com These include:
Microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis , which can accelerate reactions and improve yields, often in the absence of a solvent. ijpsjournal.com
The use of recyclable catalysts , such as polymer-supported sulphonic acid, which facilitate easy separation and reuse, reducing waste. asianpubs.org
Employing greener solvents like water and ethanol (B145695), or even conducting reactions under solvent-free conditions. researchgate.net
Electrochemical methods , such as the electrochemically assisted Friedländer reaction, which replace toxic and costly reagents with electricity, offering a safer and more sustainable alternative. rsc.orgrsc.org These methods operate under mild conditions and exhibit high atom economy. rsc.orgrsc.org
Table of Reaction Conditions for the Synthesis of this compound Analogs
| Reaction Type | Catalyst/Reagent | Substrates | Product | Yield | Reference |
|---|---|---|---|---|---|
| Iron-Catalyzed Dehydrogenative Coupling | [Fe] complex, KOt-Bu | (2-amino-4-methoxyphenyl)methanol, 1-phenylethan-1-ol | This compound | Not Specified | rsc.org |
| Palladium-Catalyzed Suzuki Coupling | Palladium acetate, K2CO3, Triphenylphosphine | 2-chloro-7-methoxyquinoline-3-carbaldehyde, Phenylboronic acid | This compound-3-carbaldehyde | Not Specified | iucr.org |
| Doebner-von Miller Reaction | Ag(I)-exchanged Montmorillonite K10 | m-Anisidine, Cinnamaldehyde | This compound | 84% | clockss.org |
| Grignard Reaction/NIS Cyclization | Mg, N-Iodosuccinimide (NIS) | 2-(4-methoxyphenyl)ethyl bromide, Benzonitrile | This compound | 47% | d-nb.infothieme-connect.com |
| Nafion-Catalyzed Reaction (Microwave) | Nafion | m-Anisidine, Propionaldehyde | 2-Ethyl-7-methoxy-3-methylquinoline | 90% | mdpi.com |
Solvent-Free and Safer Solvent Methodologies
A primary focus of green chemistry is the reduction or elimination of hazardous solvents from chemical processes. researchgate.netijpsjournal.com In quinoline synthesis, this has led to the exploration of solvent-free reactions and the use of environmentally benign solvents. tandfonline.comnumberanalytics.com
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower energy consumption, and enhanced safety. numberanalytics.comijpsjournal.com Several catalyst systems have been developed to facilitate the Friedländer annulation, a key reaction for quinoline synthesis, under solvent-free conditions. For instance, calcium triflate has been shown to be a sustainable catalyst for the regioselective synthesis of 2-methyl-3-acyl quinolines. rsc.org Other effective catalysts for solvent-free Friedländer synthesis include Dowex-50W ion-exchange resin and silica-supported alum (KAl(SO4)2·12H2O-SiO2), which offer excellent yields and the benefit of catalyst reusability. researchgate.net Iron(III) trifluoroacetate (B77799) has also been used to catalyze three-component reactions of arylamines, aryl aldehydes, and arylacetylenes under solvent-free conditions to produce 2,4-diarylquinolines in good yields. researchgate.net
Safer Solvents:
When a solvent is necessary, the principles of green chemistry advocate for the use of safer alternatives to traditional volatile organic compounds. Water and ethanol are prime examples of non-toxic, renewable solvents that can be employed in quinoline synthesis. ijpsjournal.com The use of ionic liquids as recyclable solvent media has also gained traction, offering benefits such as high reaction rates and improved selectivity. tandfonline.comnumberanalytics.com Polyethylene glycol (PEG)-400 in water has been utilized as a recyclable catalyst system for the synthesis of pyrazolo[3,4-b]quinoline derivatives. tandfonline.com
The following table summarizes various catalytic approaches for quinoline synthesis, highlighting the trend towards greener conditions.
| Catalyst System | Reaction Conditions | Key Advantages |
| Calcium Triflate | Solvent-free | Sustainable, high regioselectivity |
| Dowex-50W | Solvent-free | Reusable, eco-friendly, excellent yields |
| Alum-SiO2 | Solvent-free | Reusable, excellent yields, shorter reaction times |
| Iron(III) Trifluoroacetate | Solvent-free | Good yields for three-component reactions |
| Ionic Liquids | Varied | Recyclable, high reaction rates, improved selectivity numberanalytics.com |
| PEG-400/Water | 100-110°C | Recyclable, environmentally friendly tandfonline.com |
| NiO Nanoparticles | Ethanol, reflux | High yield, rapid reaction time nih.gov |
Atom-Economy and Waste Minimization Approaches
The concept of atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. jocpr.com This inherently minimizes waste generation, a significant issue in traditional chemical syntheses. researchgate.net
Atom Economy in Quinoline Synthesis:
Waste Minimization Strategies:
Several strategies are being employed to minimize waste in quinoline synthesis:
Catalytic Processes: The use of catalysts, especially those that are highly efficient and recyclable, is paramount. ijpsjournal.com For example, an iron-catalyzed C-H activation methodology for the functionalization of quinoline-N-oxides results in water as the only byproduct and boasts a very low E-factor (a measure of waste produced), confirming its sustainable efficiency. rsc.org
One-Pot Reactions: Combining multiple reaction steps into a single pot, known as a tandem or one-pot reaction, reduces the need for purification of intermediates, thereby saving solvents and reducing waste. A highly efficient one-pot tandem calcium-catalyzed Friedländer annulation followed by a chemoselective C-H functionalization has been developed to generate structurally diverse quinolines. rsc.org
Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption, contributing to a more sustainable process. researchgate.net Microwave irradiation has been shown to dramatically improve the yields of the Friedländer synthesis of 8-hydroxyquinolines compared to conventional heating. nih.gov
The following table provides examples of green metrics for a waste-minimized iron-catalyzed quinoline synthesis. rsc.org
| Metric | Description | Value |
| Atom Economy (AE) | (MW of product / MW of reactants) x 100 | High (theoretical) |
| E-Factor | kg waste / kg product | ~0.92 |
| Reaction Mass Efficiency (RME) | (Mass of product / Mass of reactants) x 100 | Not specified |
| Solvent and Water Intensity (SI and WI) | Metrics for solvent and water usage | Not specified |
Chemo- and Regioselectivity in the Synthesis of Substituted 7-Methoxy-2-phenylquinolines
The synthesis of specifically substituted quinolines like this compound requires precise control over the reaction to ensure the correct placement of functional groups. This involves understanding and manipulating the chemo- and regioselectivity of the synthetic methods.
Stereochemical Considerations in Analog Synthesis
While this compound itself is achiral, the synthesis of its structural analogs can involve the creation of stereocenters, necessitating stereochemical control.
The development of asymmetric Friedländer reactions has enabled the synthesis of chiral quinolines. nih.gov This is particularly relevant when synthesizing analogs of this compound that may have chiral substituents on the quinoline core or on the phenyl group.
For instance, the thermal isomerization of optically pure 2-vinyl-N,N-dialkylanilines can lead to the enantioselective formation of optically pure pyrrolo[1,2-a]quinolines. utwente.nl This demonstrates that chirality can be transferred from a starting material to the final quinoline product with high fidelity. utwente.nl The synthesis of cephamycin analogues, which can be considered complex quinoline-related structures, often involves the challenging introduction of specific stereochemistry, such as the 7α-methoxy group. nih.gov
In cases where a chiral center is introduced, the reaction may proceed with a certain degree of enantio- or diastereoselectivity. For example, the cyclization of certain chiral N,N-dialkylanilines can occur with retention of configuration at the original chiral center. utwente.nl The choice of chiral auxiliaries, bases, or catalysts can be crucial in achieving high stereoselectivity.
Modification at the Phenyl Moiety (e.g., para-Substitution)
Synthesis of Hybrid this compound Conjugates
Creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a promising strategy to develop multifunctional agents or to enhance the activity of the parent compound.
The fusion of the this compound scaffold with other heterocyclic systems can lead to novel compounds with unique biological profiles. This approach, known as molecular hybridization, aims to combine the therapeutic advantages of different pharmacophores into a single molecule. nih.gov For example, quinoline-triazole hybrids have been synthesized and evaluated for their biological activities. nih.gov The synthesis of such hybrids often involves the creation of a key intermediate from the quinoline scaffold that can then be coupled with the other heterocyclic system. For instance, a 2-phenylquinoline derivative could be functionalized with a group amenable to click chemistry, such as an azide (B81097) or an alkyne, to facilitate its conjugation with a triazole precursor. nih.gov Another approach involves the fusion of the quinoline ring with other systems to create more complex polycyclic structures, such as pyrrolo[3,2-f]quinolines. nih.gov
Common linker strategies include the use of amide bonds, ether linkages, or more complex chains. For example, in the synthesis of quinoline-based conjugates, linkers such as hydrazinecarboxamide or urea (B33335) have been employed. researchgate.net The data suggested that hybrids with a hydrazinecarboxamide linker were generally more cytotoxic than those with a urea-based linker. researchgate.net The synthesis of these conjugates typically involves a multi-step process where one part of the molecule is functionalized with a reactive group (e.g., a carboxylic acid or an amine) that can then be coupled with the linker, which in turn is attached to the second molecular fragment. nih.gov For instance, a carboxylic acid derivative of this compound could be activated and then reacted with a hydrazine-containing linker. researchgate.net
Fusion with Other Heterocyclic Systems
Rational Design of this compound Analogs for Enhanced Properties
The rational design of this compound analogs is guided by an understanding of the structure-activity relationships (SAR) derived from previous studies. This approach aims to systematically modify the scaffold to optimize its interaction with a specific biological target, thereby enhancing its potency and selectivity.
For example, in the development of anti-coronavirus agents, a screening of a compound library identified a 2-phenylquinoline scaffold as a promising hit. nih.gov Subsequent rational design involved the synthesis of derivatives with variations in the substitution pattern on both the quinoline and phenyl rings. acs.orgnih.gov This led to the discovery that the presence of two methoxy (B1213986) groups on the quinoline ring, a C-2 p-propoxyphenyl ring, and a suitable basic side chain at C-4 resulted in compounds with low micromolar antiviral activity and low cytotoxicity. acs.orgnih.gov
Similarly, in the design of NorA efflux pump inhibitors, SAR studies highlighted the importance of an alkylamino chain at the C-4 position and a methoxy group at the C-6 position for improved activity and reduced toxicity. researchgate.netuniurb.it This knowledge guided the synthesis of new analogs with specific modifications aimed at enhancing these properties. The introduction of methoxy groups at various positions on the quinoline core of 2-phenylquinoline derivatives was systematically explored, leading to the identification of compounds with significantly improved NorA inhibitory activity. acs.org
The design process often involves computational modeling to predict how different analogs will bind to the target protein. This in silico approach can help prioritize the synthesis of compounds that are most likely to have the desired biological activity.
Influence of Substituents on Molecular Interactions
The introduction of different functional groups onto the this compound framework profoundly influences its non-covalent interactions with biological macromolecules, such as enzymes and receptors. These interactions, including hydrogen bonds, π-π stacking, and hydrophobic and electronic interactions, are critical determinants of a compound's biological efficacy.
The biological activity of quinoline derivatives is dependent on the nature of peripheral substituents and their spatial arrangement. cust.edu.tw The electronic properties of substituents play a significant role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the aromatic system, affecting reactivity and interaction potential. For instance, studies on related quinoline structures have shown that EDGs can increase the yield in certain synthetic reactions, while EWGs may reduce it. nih.gov The methoxy group at the C-7 position, being an electron-donating group, influences the electronic character of the quinoline ring.
Hydrogen bonding is a key interaction modulated by substituents. The introduction of hydroxyl (-OH) groups, for example, provides hydrogen bond donating capabilities, which can be more favorable for certain biological activities than a hydrogen bond accepting group like a methoxy (-OCH₃) group. cust.edu.tw Conversely, the presence of a hydrogen-bond accepting group at specific positions can be crucial for cytotoxicity in other contexts. cust.edu.tw The nitrogen atom within the quinoline ring itself can act as a hydrogen bond acceptor, an interaction that can be fundamental to the binding mode of these inhibitors. nih.gov
Steric factors also come into play. The position of a substituent can create steric hindrance, which may either prevent or promote favorable conformations for binding. For example, a methoxy group at the 7-position is noted to cause less steric hindrance compared to one at the 6-position, which can improve solubility. Similarly, bulky substituents at the C-3 position can exert steric hindrance that prevents the adjacent phenyl ring from being coplanar with the quinoline ring, leading to a loss of cytotoxicity. cust.edu.tw
Furthermore, π-π stacking interactions are common for aromatic systems like the quinoline scaffold. The introduction of additional aromatic rings, such as a thiophene (B33073) ring, can enhance these stacking interactions. The planarity of the fused ring system is essential for effective intercalation with DNA or interaction with flat binding sites on proteins.
| Substituent Type | Position | Influence on Molecular Interactions | Research Finding |
| Electron-donating (e.g., -OCH₃) | Quinoline Ring | Modulates electronic distribution, can enhance reactivity in certain syntheses. nih.gov The 7-OCH₃ group reduces steric hindrance compared to a 6-OCH₃ group, improving solubility. | Methoxy groups on the quinoline nucleus are an important structural feature for tuning antiviral activity. nih.gov |
| Electron-withdrawing (e.g., -Cl, -CF₃) | Quinoline Ring | Enhances molecular stability but can reduce nucleophilic reactivity. A trifluoromethyl group enhances lipophilicity. | Introduction of a chloro atom at C-6 led to a highly active antileishmanial derivative. nih.gov |
| Hydrogen Bond Donors (e.g., -OH) | Quinoline Ring | Can be more favorable than H-bond acceptors for specific antiproliferative activities. cust.edu.tw | An 8-OH derivative was more potent than its 8-OMe counterpart, suggesting a H-bond donating substituent is favorable. cust.edu.tw |
| Hydrogen Bond Acceptors (e.g., Oxime) | Anilino Moiety | A hydrogen-bonding accepting group at the C-4 position of a 4-anilino moiety was found to be crucial for cytotoxicity. cust.edu.tw | The comparable cytotoxicity of a ketone and its corresponding oxime and methyloxime derivatives highlighted the importance of this feature. cust.edu.tw |
| Aromatic Groups (e.g., Thiophene) | Phenyl Ring | Improves π-π stacking interactions. | The sulfur atom in a thiophene ring can also enhance metal coordination. |
| Carboxylic Acid (-COOH) | Quinoline Ring | A free carboxylic acid at the C-3 position was found to be unfavorable for cytotoxicity, possibly due to steric hindrance. cust.edu.tw | In contrast, a carboxyl group at the C-4 position was shown to interact with the multidrug resistance protein 2 (MRP2). nih.gov |
Targeted Modifications for Specific Biological Profiles
Chemists systematically modify the this compound scaffold to optimize its activity against specific biological targets, leading to compounds with enhanced potency and selectivity for anticancer, antiviral, or antiprotozoal applications.
Anticancer Activity: Derivatization of the 2-phenylquinoline skeleton has yielded numerous compounds with significant antiproliferative properties. A key strategy involves the introduction of an anilino group at the C-4 position. For example, 4-(4-acetylanilino)-6-methoxy-2-phenylquinoline and its oxime derivatives demonstrated potent antiproliferative activity. cust.edu.tw Further studies on related structures, such as 4-anilino-8-methoxy-2-phenylquinolines, have shown that the position of substituents on the quinoline ring is crucial. cust.edu.tw For instance, a comparison of 4'-COMe-substituted derivatives revealed that antiproliferative activity decreased in the order of 6-OMe > 8-OMe > 8-OH, underscoring the sensitivity of the biological response to positional isomerism. cust.edu.twresearchgate.net
Modification of the phenyl ring at the C-2 position also influences anticancer effects. The introduction of dimethoxy or trimethoxy substitutions on this phenyl ring has been explored in related quinolone systems to improve activity. mdpi.com Moreover, the creation of fused-ring systems, such as indeno[1,2-c]quinolines derived from quinoline carboxylic acids, has led to potent agents that can induce cell cycle arrest and apoptosis. cust.edu.tw In one study, a 9-methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one derivative proved more active than several of its isomers. cust.edu.tw
Antiviral Activity: The 2-phenylquinoline scaffold has emerged as a promising framework for developing broad-spectrum anti-coronavirus agents. nih.govacs.org Research has identified several structural features that are key to potent antiviral activity. The correct functionalization of the quinoline core with two methoxy groups, combined with a p-propoxyphenyl ring at C-2 and a suitable basic side chain at C-4, yielded derivatives with low micromolar efficacy against SARS-CoV-2 and other human coronaviruses. nih.govacs.org Among various basic side chains introduced at the C-4 position, a piperidine (B6355638) moiety was found to be particularly promising for antiviral activity. acs.org
Antiprotozoal Activity: Modifications to the quinoline scaffold are also a strategy for developing agents against parasitic diseases like leishmaniasis. Structure-activity relationship (SAR) studies on related quinolines have shown that substitutions on the benzenoid ring of the quinoline core significantly impact antileishmanial activity. For example, while the introduction of a methoxy group at C-6 resulted in a considerable decrease in activity, a chloro substituent at the same position led to a highly active derivative. nih.gov This highlights how subtle electronic changes can dramatically alter biological outcomes.
| Modification Strategy | Target Profile | Key Findings | IC₅₀/GI₅₀ Values | Reference |
| Introduction of a 4'-acetyl anilino group at C-4 of a 6-methoxy-2-phenylquinoline. | Anticancer | Exhibited significant cytotoxicity against a panel of 60 cancer cell lines. | Mean GI₅₀ = 3.89 µM | cust.edu.tw |
| Introduction of a 3'-COMe anilino group at C-4 of an 8-hydroxy-2-phenylquinoline. | Anticancer | More potent than its 8-methoxy counterpart. Active against colon and breast cancer cell lines. | GI₅₀ = 0.07 µM (HCT-116), <0.01 µM (MCF7) | cust.edu.tw |
| Cyclization to form a 9-methoxy-indeno[1,2-c]quinolin-11-one and subsequent derivatization. | Anticancer | Aminoalkoxyimino derivatives were the most potent, inducing S-phase cell cycle arrest. | GI₅₀ = 0.38–0.87 µM (A549 cells) for aminoalkoxyimino derivatives. | cust.edu.tw |
| Addition of a p-propoxyphenyl at C-2 and a basic side chain at C-4 of a dimethoxy-quinoline. | Antiviral (Pan-CoV) | Resulted in compounds with low micromolar activity against SARS-CoV-2, HCoV-229E, and HCoV-OC43. | EC₅₀ = 0.2–9.4 µM | nih.govacs.org |
| Substitution at C-6 of the quinoline ring. | Antileishmanial | A chloro substituent enhanced activity, while a methoxy group led to a decrease. | IC₅₀ = 0.86 µM (6-Cl), IC₅₀ = 32.38 µM (6-OCH₃) | nih.gov |
Synthesis and Manufacturing
Established Synthetic Routes
The preparation of 2-phenylquinoline (B181262) derivatives often involves modern cross-coupling reactions. For example, the synthesis of this compound-3-carbaldehyde has been reported via a Suzuki coupling reaction. iucr.org This method involves reacting a halogenated quinoline precursor, such as 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766), with phenylboronic acid in the presence of a palladium catalyst and a base. iucr.org Other general methods for quinoline synthesis, like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, could potentially be adapted for the synthesis of this compound. nih.gov
Key Starting Materials and Reagents
The specific starting materials for the synthesis of this compound would depend on the chosen synthetic route. For a Suzuki coupling approach, a key intermediate would be a halogenated 7-methoxyquinoline. For instance, 2-chloro-7-methoxyquinoline-3-carbaldehyde serves as a precursor for the synthesis of this compound-3-carbaldehyde. iucr.org The other essential reagent is phenylboronic acid. The reaction typically requires a palladium catalyst, such as palladium acetate (B1210297), and a phosphine (B1218219) ligand like triphenylphosphine, along with a base like potassium carbonate. iucr.org
Structure Activity Relationship Sar Studies of 7 Methoxy 2 Phenylquinoline Derivatives
Elucidation of Key Pharmacophoric Features within the 7-Methoxy-2-phenylquinoline Scaffold
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the spatial arrangement of key chemical features, collectively known as the pharmacophore. The fundamental pharmacophore of this scaffold consists of the fused heterocyclic quinoline (B57606) ring system, the phenyl group at the 2-position, and the methoxy (B1213986) group at the 7-position.
The 7-methoxy group significantly influences the electronic properties of the quinoline ring, enhancing the electron density at specific positions and potentially modulating the molecule's interaction with biological targets. This substituent can also influence the compound's metabolic stability and pharmacokinetic profile.
In the context of anticancer activity, research on related 4-anilino-2-phenylquinoline derivatives has highlighted the importance of a hydrogen-bonding accepting group on the anilino moiety for cytotoxicity. cust.edu.tw Furthermore, the substitution pattern on the quinoline nucleus is crucial, with methoxy groups at various positions significantly impacting the antiproliferative effects. nih.govacs.org For instance, in a series of 2-phenylquinoline (B181262) derivatives with antiviral activity against coronaviruses, the presence of two methoxy groups on the quinoline ring was associated with higher selectivity indices. nih.govacs.org
The following table summarizes key pharmacophoric features and their contributions to biological activity:
| Pharmacophoric Feature | Contribution to Biological Activity |
| Quinoline Core | Acts as a rigid scaffold for orienting other functional groups. cust.edu.tw |
| 2-Phenyl Group | Contributes to lipophilicity and potential for π-π stacking interactions. researchgate.net |
| 7-Methoxy Group | Modulates electronic properties and metabolic stability. |
| Substituents on Quinoline/Phenyl Rings | Can introduce hydrogen bonding, alter steric and electronic properties, and fine-tune biological activity. cust.edu.tw |
Impact of Substituent Position and Electronic Nature on Biological Activity
The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions on both the quinoline and the 2-phenyl rings. The position and electronic nature (electron-donating or electron-withdrawing) of these substituents play a pivotal role in determining the potency and selectivity of these compounds.
Substituent Position:
The position of a substituent on the quinoline ring is critical. For example, in studies of antiproliferative 4-anilino-2-phenylquinoline derivatives, the position of a methoxy group was found to be crucial for activity. cust.edu.tw Specifically, 6-methoxy derivatives were often preferred over their 8-methoxy counterparts. cust.edu.tw Similarly, in a study of pyrimido[4,5-c]quinolin-1(2H)-ones, the position of methoxy substituents greatly influenced their antimigratory and cytotoxic activities. researchgate.net
The position of substituents on the 2-phenyl ring also has a significant impact. Studies on other quinoline-based compounds have shown that para-substitution on the phenyl ring can be more favorable than ortho- or meta-substitution for certain biological activities. nih.gov However, this can vary depending on the specific target and the nature of the substituent.
Electronic Nature of Substituents:
The electronic properties of substituents can dramatically alter the biological activity of the this compound core.
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) are strong electron-donating substituents. researchgate.net They can increase the electron density of the aromatic system, which may enhance interactions with biological targets. researchgate.net The presence of a methoxy group can also improve solubility in some cases. In a series of quinoline derivatives, the presence of an electron-donating methoxy group at the C-2 position of a quinoline-imidazole hybrid enhanced its antimalarial activity. rsc.org
Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl) and trifluoromethyl (-CF3) are electron-withdrawing. These groups can increase the hydrolytic stability of certain functional groups attached to the quinoline scaffold. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability. However, the introduction of an electron-withdrawing chloro group at the C-2 position of a quinoline-imidazole hybrid led to a loss of antimalarial activity. rsc.org
The following table provides examples of how different substituents and their positions can affect the biological activity of quinoline derivatives:
| Compound Series | Substituent and Position | Effect on Biological Activity | Reference |
| 4-Anilino-2-phenylquinolines | 6-Methoxy vs. 8-Methoxy | 6-Methoxy derivatives showed higher antiproliferative activity. | cust.edu.tw |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | 2-Methoxy and 2,4-dimethoxy on 2-arylpyrimido functionality | Enhanced antimigratory activity. | researchgate.net |
| Quinoline-imidazole hybrids | Methoxy at C-2 | Enhanced antimalarial activity. | rsc.org |
| Quinoline-imidazole hybrids | Chloro at C-2 | Loss of antimalarial activity. | rsc.org |
| Quinoline carboxamides | Trifluoromethyl on phenyl ring | Enhances lipophilicity and metabolic stability. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for understanding the structural requirements for a specific biological response and for predicting the activity of newly designed compounds. nih.govijaems.com
For quinoline derivatives, various QSAR studies have been conducted to elucidate the key molecular descriptors that govern their biological activities, such as anticancer and antitubercular effects. nih.govresearchgate.nettandfonline.com These studies typically involve the calculation of a wide range of molecular descriptors, including:
Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment.
Steric Descriptors: These relate to the size and shape of the molecule.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its absorption and distribution.
Topological Descriptors: These describe the connectivity of atoms within the molecule.
Once these descriptors are calculated for a set of compounds with known biological activities, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques are used to build a QSAR model. researchgate.net
A successful QSAR model can provide valuable insights into the SAR of this compound derivatives. For example, a model might reveal that a particular combination of electronic and hydrophobic properties is essential for high biological activity. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. tandfonline.commdpi.com This information can then be used to guide the design and synthesis of new, more potent analogs. tandfonline.com
The development of robust QSAR models for this compound derivatives can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. ijaems.com
Preclinical and in Vitro Biological Activity Investigations of 7 Methoxy 2 Phenylquinoline Analogs
Antimicrobial Activity Studies
The antimicrobial potential of 7-methoxy-2-phenylquinoline analogs has been a subject of significant research, with studies exploring their efficacy against a range of pathogenic microorganisms. These investigations have revealed promising activity against both bacteria and fungi, highlighting the potential of this chemical scaffold in the development of new antimicrobial agents.
Several studies have demonstrated the antibacterial activity of this compound analogs against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial properties. mdpi.com Among these, compounds 5a4 and 5a7 showed notable inhibition against Staphylococcus aureus and Escherichia coli, respectively. mdpi.com Specifically, compound 5a4 exhibited a minimum inhibitory concentration (MIC) of 64 μg/mL against S. aureus, while compound 5a7 had an MIC of 128 μg/mL against E. coli. mdpi.com These findings suggest that structural modifications to the 2-phenylquinoline (B181262) core can enhance antibacterial activity. mdpi.com
Further research on new quinoline (B57606) analogs has also shown moderate antibacterial activity against S. aureus and E. coli. In a separate study, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives were synthesized and screened for their antimicrobial activity. mdpi.com Compound 3l from this series demonstrated the highest effect against E. coli with a MIC of 7.812 µg/mL. mdpi.com Another study reported that a quinoline benzodioxole derivative displayed excellent antibacterial activity with an MIC of 3.125 μg/mL against both E. coli and S. aureus strains. mdpi.com
Below is a table summarizing the antibacterial activity of selected this compound analogs:
In addition to their antibacterial properties, this compound analogs have been investigated for their antifungal activity, particularly against Candida albicans, a common cause of fungal infections in humans. A study on 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives found that compound 3l exhibited the most potent activity against C. albicans with a MIC of 31.125 µg/mL. mdpi.com
Research into quinoline-based 1,2,3-triazoles has also shown promise. plos.org One such compound, 3a, which contains a quinoline ring, was identified as a potent inhibitor of C. albicans. plos.org This compound demonstrated a significantly low IC50 value of 0.044 μg/ml against a standard strain of C. albicans and 2.3 μg/ml against a fluconazole-resistant strain. plos.org The study suggested that the presence of the quinoline ring is crucial for its enhanced antifungal activity. plos.org Furthermore, halogenated quinoline analogs have been shown to effectively inhibit the growth of C. albicans and even eradicate mature biofilms. nih.gov
The following table summarizes the antifungal activity of selected this compound analogs:
A significant mechanism contributing to antimicrobial resistance is the action of bacterial efflux pumps, which expel antibiotics from the cell. nih.govacs.org The NorA efflux pump in Staphylococcus aureus is a well-studied example. nih.govacs.orgresearchgate.net Research has focused on developing 2-phenylquinoline derivatives as efflux pump inhibitors (EPIs) to restore the efficacy of antibiotics like ciprofloxacin (B1669076). nih.govresearchgate.net
The introduction of methoxy (B1213986) groups onto the 2-phenylquinoline scaffold has been a key strategy in the development of potent NorA inhibitors. nih.govacs.orgresearchgate.net A study involving the synthesis of 35 different derivatives identified compounds 3b and 7d as having the best NorA inhibition activity. nih.govacs.orgresearchgate.net These compounds were able to restore the activity of ciprofloxacin against resistant S. aureus strains at very low concentrations and were found to be non-toxic to human cells. nih.govacs.orgresearchgate.net The importance of the methoxy group as an efflux pump inhibitor has been highlighted in several studies. researchgate.net Further optimization of the 2-phenylquinoline core, including the introduction of O-alkylamino chains, has led to analogs with excellent ethidium (B1194527) bromide efflux inhibition and synergistic activity with ciprofloxacin against NorA-overexpressing S. aureus strains. mdpi.com
Antifungal Efficacy (e.g., against Candida albicans)
Anticancer and Antiproliferative Activity Mechanisms (In Vitro)
The quinoline scaffold is a prominent feature in many anticancer agents, and this compound analogs have been the focus of numerous studies for their potential as cancer therapeutics. nih.govneuroquantology.com These compounds have been shown to exert their effects through various mechanisms, including the inhibition of cancer cell growth and the modulation of key cellular processes like apoptosis and cell cycle progression. mdpi.comnih.gov
In vitro studies have demonstrated the potent antiproliferative activity of this compound analogs against a variety of cancer cell lines. For example, a series of hydrazide derivatives incorporating a quinoline moiety were evaluated for their anticancer activity against neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MDA-MB-231 and MCF-7) cell lines. mdpi.com Analogs 19 and 22 significantly reduced the viability of neuroblastoma cells with micromolar potency. mdpi.com Another study on 4-anilino-8-methoxy-2-phenylquinoline derivatives showed that the position of the methoxy group on the quinoline ring is crucial for antiproliferative activity. cust.edu.tw
The table below presents data on the in vitro anticancer activity of selected this compound analogs:
Beyond inhibiting cell growth, this compound analogs can induce cancer cell death through apoptosis and interfere with the cell cycle. For instance, the quinoline hydrazide 22 was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. mdpi.comsemanticscholar.org
In another study, a 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one analog (12e) was shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in HL-60 and H460 cancer cells. nih.gov This was confirmed by an increase in the percentage of cells in the G2/M phase and the appearance of a sub-G1 peak, which is indicative of apoptosis. nih.gov Furthermore, some 4-anilino-8-methoxy-2-phenylquinoline derivatives were found to cause an accumulation of cells in the S-phase of the cell cycle. cust.edu.tw This is noteworthy as other 2-phenylquinolone derivatives have been reported to act as antimitotic agents that arrest the cell cycle in the G2/M phase. cust.edu.tw
Targeting of Key Enzymatic Systems (e.g., Kinases, Topoisomerase I, Tubulin Polymerization, DHODH)
Research into this compound and its analogs has revealed their potential to interact with and inhibit various crucial enzymatic systems involved in cell proliferation and survival. These investigations highlight the diverse mechanisms through which this class of compounds may exert its biological effects.
Kinase Inhibition: Analogs of 2-phenylquinoline have been investigated for their ability to inhibit protein kinases, which are pivotal regulators of cellular signaling pathways often implicated in cancer. In one study, a series of 4-trifluoromethyl-2-anilinoquinoline derivatives were synthesized and screened for their anticancer activity. Subsequent kinase screening identified Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) as a potential target for this class of compounds, with molecular docking and cellular thermal shift assays supporting this finding. bohrium.com Compound 8b from this series, in particular, was identified as a lead candidate for development as a novel SGK1 inhibitor. bohrium.com
Topoisomerase I Inhibition: Topoisomerase I (TOP1) is a vital enzyme that relaxes DNA supercoiling during replication and transcription, making it a key target for anticancer drugs. A novel series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines was designed and synthesized to target TOP1. nih.gov Within this series, morpholino analogs 14h and 14p demonstrated a moderate ability to stabilize the TOP1-DNA cleavage complex, a hallmark of TOP1 inhibition, when compared to the well-known inhibitor camptothecin. nih.gov This study was the first to report 4-alkoxy-2-arylquinolines as topoisomerase I inhibitors, suggesting them as promising lead compounds for further optimization. nih.gov
Tubulin Polymerization Inhibition: Several studies have identified 2-phenyl-4-quinolone derivatives, which are structurally related to this compound, as potent inhibitors of tubulin polymerization. These agents act as antimitotic agents by disrupting microtubule dynamics, which is critical for cell division. spandidos-publications.comspandidos-publications.com A study of fluorinated 2-phenyl-4-quinolone derivatives found that compound 13 (2'-fluoro-6-pyrrol-2-phenyl-4-quinolone) was a potent inhibitor of tubulin polymerization with an IC₅₀ value of 0.46 μM. acs.org Its activity was comparable to that of powerful natural antimitotic agents like colchicine (B1669291) and podophyllotoxin. acs.org Similarly, another investigation into 2-phenyl-4-quinolone showed it inhibited tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis. nih.gov Further research on 2-phenylquinoline-4-carboxamide (B4668241) derivatives also identified them as a new class of tubulin polymerization inhibitors that interact with the colchicine binding site. berkeley.eduresearchgate.net
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine (B1678525) synthesis pathway, a critical process for cell growth and proliferation. researchgate.net This pathway is a target for antimalarial and anticancer therapies. A series of 2-phenyl quinoline-4-carboxylic acid derivatives, analogous to the known human DHODH (hDHODH) inhibitor brequinar (B1684385), were synthesized and evaluated as inhibitors of DHODH from the malaria parasite Plasmodium falciparum (PfDHODH). nih.gov While brequinar itself was not highly active against PfDHODH, several of the synthesized 2-phenylquinoline analogs effectively inhibited the parasite's enzyme. nih.gov Patents have also listed 2-phenylquinoline-4-carboxylic acid derivatives as potential DHODH inhibitors. google.com
Antiviral Activity Research (Preclinical)
The 2-phenylquinoline scaffold has emerged as a promising framework for the development of broad-spectrum antiviral agents, particularly against coronaviruses.
Inhibition of Viral Replication Pathways (e.g., SARS-CoV-2, HCoV-229E, HCoV-OC43)
In a phenotypic-based screening assay for inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), a compound featuring a 2-phenylquinoline scaffold was identified as a promising hit. nih.govnih.gov Subsequent synthesis and evaluation of analogs led to the discovery of derivatives with low micromolar (μM) activity against SARS-CoV-2 replication, while exhibiting no cytotoxicity at concentrations up to 100 μM. nih.govnih.gov
Further investigation revealed that the most promising of these compounds also displayed significant antiviral activity against other human coronaviruses (HCoVs), including HCoV-229E (an alphacoronavirus) and HCoV-OC43 (a betacoronavirus), both of which are causative agents of the common cold. berkeley.edunih.govnih.gov The half-maximal effective concentration (EC₅₀) values for these analogs ranged from 0.2 to 9.4 μM against HCoV-229E and from 0.6 to 7.7 μM against HCoV-OC43. berkeley.edunih.gov In many cases, the 2-phenylquinoline derivatives were more potent against HCoV-229E and HCoV-OC43 than against SARS-CoV-2. berkeley.edu These findings position the 2-phenylquinoline class as potential pan-coronavirus inhibitors. nih.gov
Targeting of Viral Enzymes (e.g., NS3 Protease, nsp13 Helicase)
Research into the mechanism of action of antiviral 2-phenylquinolines has pointed towards the inhibition of key viral enzymes essential for replication. The SARS-CoV-2 non-structural protein 13 (nsp13) is a highly conserved helicase enzyme within the coronavirus family that is critical for unwinding viral RNA during replication. nih.govnih.govacs.org
A significant breakthrough identified a 2-phenylquinoline derivative, compound 6g , which contains a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position, as a potent inhibitor of the SARS-CoV-2 nsp13 helicase. berkeley.edunih.govnih.gov The high degree of conservation of nsp13 across coronaviruses suggests that inhibitors targeting this enzyme could have broad-spectrum activity against existing and future coronavirus outbreaks. nih.govacs.org While the hepatitis C virus (HCV) NS3 helicase belongs to a different superfamily, it has been used in comparative studies to demonstrate the selectivity of certain inhibitors for coronavirus helicases. researchgate.net
Antiparasitic Activity Investigations
The quinoline core is a well-established pharmacophore in antiparasitic drug discovery, and analogs of this compound have been explored for their potential against malaria and leishmaniasis.
Antimalarial Potential
The development of new antimalarial agents is crucial to combat widespread drug resistance. nih.gov Modifications to the quinoline scaffold have been a key strategy, and studies show that the presence of a phenyl group at the C-2 position can enhance antimalarial activity.
In vitro evaluations have demonstrated the potential of this chemical class. For instance, 4-Chloro-6-methoxy-2-phenylquinoline has shown significant inhibitory activity against the growth of Plasmodium falciparum, with IC₅₀ values comparable to established antimalarial drugs. A separate study on a series of bis-substituted quinolines reported high potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, with IC₅₀ values ranging from 0.032 to 0.34 µM. nih.gov Furthermore, a quinoline-imidazole hybrid featuring a 2-methoxy substituted quinoline ring displayed potent activity against the P. falciparum 3D7 (CQS) and K1 (CQR) strains, with IC₅₀ values of 0.14 μM and 0.41 μM, respectively. researchgate.net
Anti-leishmanial Efficacy
Leishmaniasis is a parasitic disease for which new therapeutic options are needed. researchgate.net Natural product research has identified 2-substituted quinoline alkaloids from the plant Galipea longiflora as a source of anti-leishmanial compounds. acs.org Among the active compounds isolated was 4-methoxy-2-phenylquinoline , found in the bark and roots, which showed moderate in vitro activity. acs.orgacs.org
A series of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives were synthesized and evaluated in vitro against several protozoan parasites, including Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The biological results showed that these compounds possessed anti-leishmanial activity with IC₅₀ values in the micromolar range. nih.gov Synthetic analogs of the natural quinoline alkaloid N-methyl-8-methoxyflindersin have also been tested. One such synthetic compound, compound 8 , was highly effective against Leishmania (Viannia) panamensis, with an EC₅₀ of 1.6 µg/mL against promastigotes and 1.91 µg/mL against amastigotes. researchgate.net
Other Mechanistically Investigated Biological Effects (In Vitro/Preclinical)
Beyond their primary applications, analogs of this compound have been the subject of extensive preclinical and in vitro research to explore a wider range of potential therapeutic effects. These investigations have uncovered significant biological activities, including anticonvulsant, anti-Alzheimer's, anti-inflammatory, and antioxidant properties. This section details the findings from these mechanistic studies.
Anticonvulsant Mechanisms and Structural Determinants
The search for safer and more effective antiepileptic drugs has led researchers to explore quinoline derivatives. tubitak.gov.tr A series of 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinolines demonstrated notable anticonvulsant activity in the maximal electroshock (MES) test, a standard model for screening potential antiepileptic agents. tubitak.gov.tr
The unsubstituted compound, 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (compound 4a), was identified as the most potent in the series, with a median effective dose (ED₅₀) of 9.2 mg/kg. tubitak.gov.tr This potency is comparable to the established antiepileptic drug phenytoin (B1677684), which has an ED₅₀ of 9.9 mg/kg in the same model. tubitak.gov.tr Further tests on compound 4a revealed its activity in antagonizing seizures induced by pentylenetetrazole and isoniazid, suggesting a broad spectrum of anticonvulsant action. tubitak.gov.tr
Structural analysis indicated that the introduction of a methoxy group at the 7th position of the quinoline ring significantly enhanced anticonvulsant activity by increasing the electron cloud density at the triazole ring. tubitak.gov.tr Conversely, adding bulky alkyl or aryl substitutions at the C-1 position of the triazole ring generally led to a decrease in anticonvulsant activity. tubitak.gov.tr Compound 4a also showed a higher protective index (PI >16.6) compared to phenytoin (PI = 7.0), indicating a potentially better safety margin between the therapeutic dose and a dose causing neurological deficits. tubitak.gov.tr
| Compound | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) | Neurotoxicity (Rotarod Test, TD₅₀ mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
|---|---|---|---|---|
| 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a) | 9.2 | 152.3 | >16.6 | tubitak.gov.tr |
| Phenytoin (Reference Drug) | 9.9 | 69.1 | 7.0 | tubitak.gov.tr |
Anti-Alzheimer's Disease Mechanisms (e.g., Cholinesterase Inhibition, Aβ Aggregation Suppression, Neuroprotection)
Quinoline derivatives are recognized as a versatile scaffold for designing multi-target agents against Alzheimer's disease (AD). researchgate.net Their therapeutic potential stems from their ability to inhibit key enzymes, prevent the aggregation of amyloid-beta (Aβ) peptides, and exert neuroprotective effects through antioxidant activity. researchgate.netontosight.ai
Cholinesterase Inhibition A primary strategy in AD treatment is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Several studies have highlighted the efficacy of this compound analogs as cholinesterase inhibitors.
A series of phenyl-quinoline derivatives showed potent inhibitory activity, with a notable selectivity for BChE over AChE. researchgate.net One analog, designated 7n, which features a methoxy group, exhibited a 75-fold improvement in activity compared to the control and showed no toxicity in SH-SY5Y neuroblastoma cells. researchgate.net Similarly, quinoline-thiosemicarbazone conjugates bearing a methoxy group have been identified as promising AChE inhibitors, with compound 5b showing five times higher potency than the standard drug galantamine. researchgate.net Methoxy-naphthyl-linked pyridinium (B92312) styryls also act as dual cholinesterase inhibitors; compound 7av demonstrated IC₅₀ values of 176 nM for AChE and 370 nM for BChE. acs.org
| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Quinoline-thiosemicarbazone conjugate (5b) | AChE | 0.12 µM | researchgate.net |
| Galantamine (Reference Drug) | AChE | 0.62 µM | researchgate.net |
| Methoxy-naphthyl-linked pyridinium styryl (7av) | AChE | 176 nM | acs.org |
| Methoxy-naphthyl-linked pyridinium styryl (7av) | BChE | 370 nM | acs.org |
| Phthalimide derivative (4b) | AChE | 16.42 µM | nih.gov |
| Donepezil (Reference Drug) | AChE | 0.41 µM | nih.gov |
Aβ Aggregation Suppression The aggregation of Aβ peptides into senile plaques is a central pathological hallmark of AD. Certain quinoline derivatives have been shown to effectively inhibit this process. Compound 7av, in addition to its cholinesterase inhibition, significantly halted the self-aggregation of Aβ. acs.org A library of 2,4-disubstituted quinazoline (B50416) derivatives was evaluated, with several compounds showing potent inhibition of Aβ aggregation. nih.gov Compound 15b was the most effective, with an IC₅₀ of 270 nM against Aβ40 aggregation, making it more potent than reference compounds curcumin (B1669340) and resveratrol. nih.gov
Anti-inflammatory Mechanisms
Chronic neuroinflammation is another critical component of AD pathology, and compounds with anti-inflammatory properties are of significant interest. Quinoline derivatives have demonstrated potent anti-inflammatory effects in various preclinical models. rsc.orgresearchgate.net
Studies on LPS-activated macrophage cells, a common in vitro model for inflammation, showed that 2-substituted 3-arylquinoline derivatives could significantly reduce the production of pro-inflammatory mediators. researchgate.net Specifically, 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline was found to be a highly active inhibitor of nitric oxide (NO) production. researchgate.net Similarly, other 2-phenylquinoline-based compounds have exhibited anti-inflammatory properties comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium. rsc.org The mechanism often involves the suppression of key inflammatory signaling pathways and the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). tbzmed.ac.ir A 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, for instance, was shown to inhibit NO, iNOS, COX-2, and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. tbzmed.ac.ir
| Compound/Class | Model | Observed Effect | Reference |
|---|---|---|---|
| 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline | LPS-activated J774A.1 macrophages | Inhibition of Nitric Oxide (NO) production | researchgate.net |
| 7-chloro-4-(piperazin-1-yl)quinoline derivative (Compound 5) | LPS-activated RAW 264.7 macrophages | Inhibition of NO, iNOS, COX-2, IL-6, IL-1β, TNF-α | tbzmed.ac.ir |
| 2-phenylquinoline-based nucleoside-linked analogue | In vivo models | Anti-inflammatory properties comparable to diclofenac | rsc.org |
Antioxidant Mechanisms
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases, including AD. Quinoline motifs are known to be effective free radical scavengers. rsc.org The antioxidant capacity of quinoline derivatives has been demonstrated through various assays, most commonly the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging activity test. nih.govsemanticscholar.org
Several synthesized quinoline derivatives have displayed moderate to strong antioxidant activity in these tests, with some compounds showing efficacy comparable to the standard antioxidant ascorbic acid. nih.govsemanticscholar.org This antioxidant capability is considered a key component of the neuroprotective effects observed in multi-target anti-Alzheimer agents based on the quinoline scaffold. researchgate.net
| Compound Class/Derivative | Assay | Result | Reference |
|---|---|---|---|
| Synthesized quinoline derivatives (general) | DPPH Radical Scavenging | Moderate to strong antioxidant activity | nih.govsemanticscholar.org |
| 2,4-disubstituted quinazoline derivatives | Antioxidant Assay | 34-63.4% inhibition at 50 µM | nih.gov |
Mechanistic Elucidation of 7 Methoxy 2 Phenylquinoline S Biological Actions
Molecular Target Identification and Validation
The biological activities of 7-Methoxy-2-phenylquinoline and its derivatives are attributed to their interactions with specific molecular targets. Research has identified several key proteins and enzymes that are modulated by this class of compounds.
One of the identified targets for 2-phenylquinoline (B181262) derivatives is the SARS-CoV-2 helicase (nsp13) , a highly conserved enzyme essential for viral replication. acs.org The validation of this target was achieved through in vitro helicase activity assays, where compounds containing the 2-phenylquinoline scaffold demonstrated inhibitory effects. acs.org Specifically, derivatives with methoxy (B1213986) groups on the quinoline (B57606) ring showed significant activity. acs.org
Furthermore, quinoline derivatives have been investigated as inhibitors of tyrosine kinases , which are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. idrblab.net For instance, 5,7-Dimethoxy-3-(4-pyridinyl)quinoline has been identified as a potent and selective inhibitor of the human vascular beta-type platelet-derived growth factor (PDGF) receptor tyrosine kinase. idrblab.net The validation of tyrosine kinases as targets often involves in vitro kinase assays and cellular assays to measure the inhibition of phosphorylation events.
Derivatives of 2-phenylquinoline have also been recognized for their potential to inhibit bacterial enzymes like DNA gyrase . researchgate.net This enzyme is vital for bacterial DNA replication and is a well-established target for antibacterial agents. The validation of DNA gyrase as a target is typically performed using supercoiling assays. researchgate.net
Additionally, some quinoline derivatives have shown inhibitory activity against enzymes such as cholesterol esterase and human leukocyte elastase (HLE) . conicet.gov.ar The inhibition of these enzymes suggests potential applications in managing cholesterol levels and inflammatory conditions.
The table below summarizes the identified molecular targets for this compound and related compounds.
| Molecular Target | Validation Method | Biological Implication |
| SARS-CoV-2 Helicase (nsp13) | In vitro helicase activity assays | Antiviral activity |
| PDGF Receptor Tyrosine Kinase | In vitro kinase assays | Anticancer, anti-angiogenic activity |
| DNA Gyrase | Supercoiling assays | Antibacterial activity |
| Cholesterol Esterase | Enzyme inhibition assays | Potential in cholesterol management |
| Human Leukocyte Elastase (HLE) | Enzyme inhibition assays | Anti-inflammatory activity |
Pathways of Bioactivity and Cellular Response Mechanisms
The interaction of this compound with its molecular targets initiates a series of downstream events, activating or inhibiting specific biological pathways and eliciting distinct cellular responses.
The inhibition of viral helicase, such as the SARS-CoV-2 nsp13, directly interferes with the viral replication cycle . acs.org This disruption prevents the unwinding of the viral genetic material, a critical step for its replication and transcription, thereby halting the spread of the virus.
By targeting receptor tyrosine kinases like the PDGF receptor, quinoline derivatives can modulate key signaling pathways involved in cell proliferation and angiogenesis, such as the PI3K/Akt and MAPK/ERK pathways . Inhibition of these pathways can lead to cell cycle arrest and a reduction in tumor growth and the formation of new blood vessels that supply tumors. idrblab.net
The inhibition of bacterial DNA gyrase by quinoline compounds leads to the disruption of DNA replication and repair in bacteria, ultimately resulting in bacterial cell death. researchgate.net This mechanism is the basis for the antibacterial activity of many quinolone antibiotics.
Furthermore, some 2-phenylquinoline derivatives have been observed to induce apoptosis (programmed cell death) in cancer cells. This process can be triggered through various mechanisms, including the downregulation of cyclins, which are proteins that control the cell cycle.
The cellular responses to this compound and its analogs are diverse and include:
Antiviral effects through the inhibition of viral replication machinery. acs.org
Anticancer activity via the induction of apoptosis and inhibition of proliferative signaling pathways. idrblab.net
Antibacterial action by targeting essential bacterial enzymes. researchgate.net
Enzyme Kinetics and Inhibition Modalities
The study of enzyme kinetics provides detailed insights into how this compound and its analogs inhibit their target enzymes. Different inhibition modalities have been observed for various quinoline derivatives.
For instance, a study on 2-(1H-Indol-3-yl)-6-nitro-4-phenylquinoline, an inhibitor of cholesterol esterase, characterized it as a mixed-type inhibitor . conicet.gov.ar This means the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. The analysis indicated a pronounced competitive binding mode, suggesting that the inhibitor primarily competes with the substrate for binding to the active site. conicet.gov.ar
In the case of 5α-reductase, some 2-phenylquinoline derivatives have been reported to act as non-competitive inhibitors . This type of inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site, leading to a conformational change that reduces the enzyme's catalytic activity without affecting substrate binding. This results in a decrease in Vmax with no change in Km.
The table below outlines the observed inhibition modalities for some quinoline derivatives.
| Enzyme | Inhibitor Type | Effect on Vmax | Effect on Km |
| Cholesterol Esterase | Mixed-type (predominantly competitive) | Decrease | Increase |
| 5α-reductase | Non-competitive | Decrease | No Change |
Molecular Interactions with Biomolecules (e.g., DNA Binding)
In addition to interacting with enzymes, the planar aromatic structure of the quinoline ring system allows this compound and its derivatives to interact directly with other biomolecules, particularly DNA.
The primary mode of interaction for many planar aromatic molecules with DNA is intercalation , where the compound inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt the normal structure and function of DNA, leading to the inhibition of DNA replication and transcription, and potentially inducing DNA damage. nih.gov Studies have shown that 2-phenylquinolines can act as "minimal intercalating agents". researchgate.net The coplanarity of the phenyl ring with the quinoline system is crucial for this intercalative binding. researchgate.net
The binding affinity of these compounds to DNA can be influenced by various factors, including the presence and position of substituents on the quinoline and phenyl rings. For example, the conjugation of a carbohydrate moiety to simple intercalators has been shown to improve their DNA binding affinity. nih.gov
Spectroscopic methods, such as UV-absorption and fluorescence spectroscopy, are commonly employed to study these DNA binding interactions. researchgate.net These techniques can confirm the binding and provide quantitative data on the binding affinity. The crystal structure of this compound-3-carbaldehyde reveals a dihedral angle of 43.53 (4)° between the phenyl ring and the quinoline ring system, and the crystal packing is stabilized by C—H···O hydrogen bonds and strong π–π stacking interactions. researchgate.net
The ability of this compound derivatives to interact with DNA, potentially in concert with their enzyme inhibitory activities, provides a multi-faceted mechanism for their biological effects.
Computational Chemistry and Cheminformatics in 7 Methoxy 2 Phenylquinoline Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological activity of compounds like 7-Methoxy-2-phenylquinoline by modeling its interaction with various protein targets.
A primary output of molecular docking is the binding affinity, often expressed as a docking score, which estimates the strength of the interaction between the ligand and the protein. nih.gov This score, typically in kcal/mol, helps in ranking potential drug candidates; a lower (more negative) score generally indicates a more stable and favorable interaction. jbcpm.com
Table 1: Example Docking Scores of Quinoline (B57606) Derivatives Against Various Protein Targets This table is illustrative of the types of data generated in molecular docking studies of quinoline compounds.
| Compound Series | Protein Target | Range of Docking Scores (kcal/mol) | Reference Ligand Score (kcal/mol) | Source |
| 2-Arylquinolines | EGFR | -7.9 to -9.7 | -7.2 | tandfonline.com |
| Quinoline Analogues | Estrogen Receptor α | -7.80 to -8.70 | -6.40 | nih.gov |
| GC-MS Analysed Compounds | Squalene Synthase | -8.6 to -10.3 | -9.3 to -7.0 | jbcpm.com |
| Selected Ligands | 3CLpro (SARS-CoV-2) | -5.08 to -10.24 | -4.10 to -5.07 | nih.gov |
Identification of Key Interacting Residues and Binding Pockets
Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-protein complex, revealing the specific amino acid residues that interact with the ligand. physchemres.org These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for the stability and specificity of the binding.
For 2-phenylquinoline (B181262) scaffolds, studies have identified key interactions within protein binding pockets. For example, in the binding pocket of the estrogen receptor β (ERβ), the R4 position of the phenylquinoline core interacts with the Ile373 residue. tandfonline.com In another study involving 2-arylquinolines and EGFR, specific hydrogen bonds were observed between the ligand and residues such as K721 and T766, while hydrophobic interactions were noted with L553 and I428. tandfonline.com For this compound, docking would similarly identify crucial interactions, with the methoxy (B1213986) group at the 7-position and the phenyl group at the 2-position influencing its orientation and binding mode within a target's active site. The identification of these key residues provides a roadmap for designing derivatives with improved potency and selectivity. tandfonline.com
Table 2: Examples of Key Interacting Residues for Quinoline Derivatives from Docking Studies This table exemplifies the detailed interaction data obtained from docking simulations.
| Compound/Series | Protein Target | Key Interacting Residues | Type of Interaction | Source |
| 2-Phenylquinoline | Estrogen Receptor β (ERβ) | Ile373 | Not specified | tandfonline.com |
| Compound 20c (2-Arylquinoline) | EGFR | K721, T766 | Hydrogen Bond | tandfonline.com |
| Compound 20e (2-Arylquinoline) | FAK | N551, D564, E506 | Hydrogen Bond | tandfonline.com |
| Compound 20e (2-Arylquinoline) | FAK | L553, I428 | Hydrophobic | tandfonline.com |
| Compound 9 (Quinoline) | Estrogen Receptor α (Erα) | Pro324 | Hydrogen Bond | nih.gov |
Molecular Dynamics Simulations to Elucidate Binding Pathways
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms over time. nih.gov This approach is used to assess the stability of the docked pose and to explore the entire binding process, from the initial encounter to the final bound state. nih.govacs.org
Supervised Molecular Dynamics (SuMD) is an advanced technique that has been applied to 2-phenylquinoline inhibitors to explore their binding pathway to protein targets like the Staphylococcus aureus NorA efflux pump. nih.govacs.org These simulations can trace the recognition pathway of the ligand, revealing intermediate states and the specific sequence of interactions that lead to stable binding. nih.govacs.org The stability of the complex is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and the root-mean-square fluctuation (RMSF) of the protein residues over the simulation time. tandfonline.com For this compound, MD simulations would be crucial to validate docking results, confirm the stability of its interactions with key residues, and understand the dynamic behavior of the complex, which is essential for a complete understanding of its mechanism of action. tandfonline.com
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the intrinsic properties of a molecule like this compound. scispace.com These methods are used to study its electronic structure, reactivity, and spectroscopic characteristics. rsc.org
DFT is a computational method used to investigate the electronic structure of many-body systems. scispace.comictp.it For quinoline derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), are employed to determine the optimized molecular geometry, analyze the distribution of electron density, and calculate electronic properties. researchgate.netresearchgate.net
Quantum chemical calculations are highly effective in predicting and interpreting spectroscopic data. rsc.org By simulating spectra, researchers can confirm the molecular structure of newly synthesized compounds and assign experimental spectral bands to specific molecular vibrations or electronic transitions. researchgate.netnih.gov
For quinoline derivatives, DFT has been successfully used to calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for NMR predictions. researchgate.netnih.gov Furthermore, Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions, such as π→π* and n→π* transitions. researchgate.netnih.gov A strong correlation between the calculated and experimental spectra validates the computational model and provides a deeper understanding of the molecule's structural and electronic properties. nih.gov
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
In Silico ADMET Profiling and Drug-Likeness Assessment
In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside its "drug-likeness," is a critical step to preemptively identify candidates with a higher probability of clinical success. Computational, or in silico, methods offer a rapid and cost-effective means to predict these properties for novel chemical entities like this compound and its analogs. These predictive models are built upon vast datasets of known drugs and experimental results, enabling the evaluation of a molecule's pharmacokinetic and pharmacodynamic potential before its synthesis.
A fundamental aspect of drug-likeness assessment revolves around established guidelines like Lipinski's Rule of Five. This rule posits that orally administered drugs generally possess a molecular weight under 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. While not a rigid determinant of a compound's fate, adherence to these parameters is often a positive indicator of good oral bioavailability. Studies on various 2-phenylquinoline derivatives have shown that this scaffold can be readily modified to fit within these desirable physicochemical parameters. researchgate.net
In silico ADMET prediction encompasses a broader range of properties beyond basic drug-likeness. These include predictions of aqueous solubility, blood-brain barrier permeability, cytochrome P450 (CYP) enzyme inhibition, and potential toxicities. For instance, the prediction of which CYP isozymes might metabolize a compound is vital, as inhibition of these enzymes can lead to adverse drug-drug interactions. Computational tools can model the interaction of a compound with the active sites of various CYP enzymes.
Detailed in silico analyses of compounds structurally related to this compound have been conducted using various software platforms like SwissADME and pkCSM. nih.govrsc.org These platforms calculate a wide array of molecular descriptors that influence a compound's pharmacokinetic behavior.
Table 1: Key In Silico ADMET and Drug-Likeness Parameters
| Parameter | Description | General Significance in Drug Discovery |
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences absorption and distribution; generally preferred to be < 500 g/mol for oral drugs. |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Affects absorption, distribution, metabolism, and excretion. A value < 5 is generally desirable. |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). | Influences solubility and membrane permeability. A count of < 5 is preferred. |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (e.g., O, N) with lone pairs. | Affects solubility and binding to targets. A count of < 10 is preferred. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Rotatable Bonds | The number of bonds that allow free rotation around them. | A higher number can indicate increased conformational flexibility, which may impact binding affinity and bioavailability. |
| Aqueous Solubility (logS) | The logarithm of the molar solubility of a compound in water. | Crucial for absorption and formulation. Poor solubility can hinder a drug's effectiveness. |
| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and enter the central nervous system. | A critical parameter for drugs targeting the CNS, and a potential liability for peripherally acting drugs. |
| CYP Inhibition | The potential of a compound to inhibit cytochrome P450 enzymes. | Important for predicting drug-drug interactions, as CYPs are major enzymes in drug metabolism. |
While specific in silico ADMET data for the parent this compound is not extensively detailed in the provided literature, the general findings for the 2-phenylquinoline class suggest a promising foundation. For example, various analogs have been shown to possess favorable predicted oral bioavailability and to align with Lipinski's Rule of Five. researchgate.net The methoxy group in the 7-position of the quinoline ring is a common feature in many biologically active molecules and can influence properties such as metabolism and receptor binding.
The predictive power of these computational models is continually being refined. However, it is paramount to recognize that in silico predictions are not a substitute for experimental validation. They serve as a valuable guide for medicinal chemists to prioritize and design compounds with a higher likelihood of success in subsequent in vitro and in vivo testing. rsc.org
Advanced Analytical Methodologies for the Characterization and Quantification of 7 Methoxy 2 Phenylquinoline
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of 7-Methoxy-2-phenylquinoline in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer a wealth of information regarding the chemical environment of each atom.
In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the methoxy (B1213986) group protons typically appear as a sharp singlet around 3.98 ppm. clockss.org The aromatic protons of the quinoline (B57606) and phenyl rings resonate in the downfield region, generally between 7.18 and 8.15 ppm. clockss.org The specific chemical shifts and coupling constants (J-values) of these aromatic protons provide crucial data for assigning their positions on the bicyclic and phenyl ring systems. clockss.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 3.98 | -OCH₃ |
| ¹H | 7.18-8.15 | Aromatic Protons |
| ¹³C | 55.5 | -OCH₃ |
| ¹³C | 107.5-160.8 | Aromatic Carbons |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and experimental conditions. clockss.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.
In a typical mass spectrum, this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. For derivatives of this compound, such as 2-(4-Chlorophenyl)-7-methoxyquinoline, the calculated exact mass for the molecular ion C₁₆H₁₂ClNO⁺ is determined, and the found value from HRMS analysis confirms the elemental composition. clockss.org The fragmentation pattern observed in the mass spectrum provides additional structural information, often showing the loss of the methoxy group or cleavage of the phenyl ring.
Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FT-IR) Analysis
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands for this compound and its derivatives include C-H stretching vibrations from the aromatic rings and the methoxy group, C=N and C=C stretching vibrations within the quinoline ring system, and the C-O stretching vibration of the methoxy group. rsc.orgtubitak.gov.tr For instance, the C-O-C asymmetric stretch of a methoxy group typically appears in the range of 1250-1270 cm⁻¹. The presence and position of these bands provide confirmatory evidence for the compound's structure.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The UV-Vis spectrum shows the wavelengths at which the molecule absorbs light, which is related to the promotion of electrons to higher energy orbitals.
Derivatives of 2-phenylquinoline (B181262) typically exhibit strong absorption peaks in the UV region, often between 265 and 350 nm, which are attributed to π-π* transitions within the conjugated aromatic system. troindia.iniitk.ac.in The specific absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the compound's electronic structure and can be influenced by the solvent polarity. scielo.br
Photoluminescence and Fluorescence Spectroscopy
Photoluminescence and fluorescence spectroscopy are used to study the emissive properties of this compound and its derivatives. After absorbing light, the molecule can relax to the ground state by emitting light at a longer wavelength, a process known as fluorescence.
The fluorescence emission spectra of quinoline derivatives are often characterized by a single emission band. mdpi.com The position of the emission maximum can be influenced by substituents on the quinoline and phenyl rings, as well as the solvent environment. troindia.in For example, methoxy-substituted diphenyl quinolines have been reported to exhibit bright blue emission, with emission peaks that can be tuned by the substitution pattern and solvent. iitk.ac.inresearchgate.net
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.
Silica (B1680970) gel column chromatography is a commonly employed method for the purification of this compound and its derivatives. clockss.orgtubitak.gov.tr The choice of eluent, typically a mixture of non-polar and polar solvents, is optimized to achieve effective separation from impurities. Thin-layer chromatography (TLC) is used to monitor the progress of reactions and the purity of fractions collected during column chromatography. sorbonne-universite.fr High-performance liquid chromatography (HPLC) can be utilized for the final purity assessment and for the preparative separation of the compound. ambeed.comderpharmachemica.com Furthermore, Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) is a powerful tool for the identification and characterization of quinoline derivatives in complex mixtures. researchgate.net
Table 2: Common Chromatographic Techniques for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297), Dichloromethane/Methanol | Purification |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane | Reaction Monitoring, Purity Check |
| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water, Methanol/Water | Purity Analysis, Preparative Separation |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for its quantification. nih.gov The technique separates components in a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. nih.gov For quinoline derivatives, reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. rsc.orgnih.gov
Purity is determined by analyzing the chromatogram of a sample. A pure compound will ideally show a single, sharp peak. The presence of additional peaks indicates impurities, and the area of these peaks relative to the main peak can be used to estimate the purity level. Advanced HPLC systems equipped with UV detectors can achieve purity assessments greater than 98% for analogous quinoline derivatives. Quantification is achieved by creating a calibration curve from standard solutions of known concentrations of this compound. The peak area of the analyte in an unknown sample is then compared against this curve to determine its exact concentration. nih.gov
The selection of HPLC parameters is critical for achieving optimal separation and accurate results. Key variables include the column type, mobile phase composition and gradient, flow rate, and detector wavelength.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Instrument | Agilent Technologies 1100 Series or similar | rsc.org |
| Column | Reversed-phase, such as COSMOSIL C18-MS-II (4.6 x 250 mm, 5 µm) or Phenomenex Luna C8 (4.6 x 50 mm, 5 µm) | rsc.orgnih.gov |
| Mobile Phase | Gradient elution with Methanol and Water or Acetonitrile and Water | rsc.orgnih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm or 279 nm | nih.govnih.gov |
| Temperature | Ambient or controlled (e.g., 25 °C) | Generic Practice |
Column Chromatography and Thin-Layer Chromatography (TLC) for Isolation
Column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques for the purification and isolation of this compound from crude reaction mixtures. rsc.org Both methods operate on the principle of differential adsorption of compounds to a solid stationary phase (typically silica gel) as a liquid mobile phase (eluent) passes through it. umass.edu
Thin-Layer Chromatography (TLC) is primarily used for rapid, qualitative analysis to monitor the progress of a reaction, identify the number of components in a mixture, and determine the optimal solvent system for column chromatography. umass.edusorbonne-universite.fr A small amount of the sample is spotted onto a silica gel-coated plate, which is then placed in a chamber with a shallow pool of a chosen eluent. As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. umass.edu The separation is visualized under UV light, where compounds appear as dark spots, and the retention factor (Rf) is calculated for each spot. umich.edu
Column Chromatography is the preparative-scale application of this principle, used to physically separate and isolate the desired compound. rsc.org A glass column is packed with silica gel (200-300 mesh), and the crude product is loaded at the top. sorbonne-universite.fr An eluent, often a mixture of solvents like ethyl acetate and hexane, is passed through the column. iucr.orgresearchgate.net Components travel down the column at different rates, separating into bands. These bands are collected as separate fractions, and TLC is used to identify the fractions containing the pure this compound. The solvent is then evaporated from the combined pure fractions to yield the isolated compound. sorbonne-universite.fr
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane (1:2) | Purification of this compound-3-carbaldehyde | iucr.orgresearchgate.net |
| Column Chromatography | Silica Gel (200-300 mesh) | Ethyl Acetate / Petroleum Ether (1:5 to 1:10) | Purification of various quinoline derivatives | rsc.orgsorbonne-universite.fr |
| Thin-Layer Chromatography (TLC) | Silica Gel GF254 | Ethyl Acetate / Hexane | Reaction monitoring and fraction analysis | rsc.orgsorbonne-universite.fr |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within the solid state of a crystalline compound. While the crystal structure for this compound itself is not widely reported, extensive analysis has been performed on the closely related derivative, This compound-3-carbaldehyde . iucr.orgresearchgate.netnih.gov This analysis provides critical insights into the molecular geometry, conformation, and intermolecular interactions that are expected to be highly similar in the parent compound.
The study reveals that the molecule crystallizes in a triclinic system with the space group P1. nih.gov A key structural feature is the non-planar relationship between the two main ring systems; the phenyl ring at the 2-position is twisted relative to the quinoline ring system, forming a significant dihedral angle of 43.53°. iucr.orgresearchgate.netnih.gov This conformation minimizes steric hindrance between the rings.
In the crystal lattice, the molecules are organized into layers and stabilized by specific intermolecular forces. These include C—H···O hydrogen bonds and significant π-π stacking interactions between the electron-rich quinoline ring systems of adjacent, inversion-related molecules. researchgate.netnih.gov The shortest distance between the centroids of these stacked rings is reported as 3.6596 Å, indicating a strong cohesive interaction that stabilizes the crystal packing. iucr.orgnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₇H₁₃NO₂ | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P1 | nih.gov |
| Unit Cell Dimensions | a = 7.332 Å | nih.gov |
| b = 7.582 Å | ||
| c = 12.487 Å | ||
| Unit Cell Angles | α = 73.424° | nih.gov |
| β = 85.877° | ||
| γ = 83.029° | ||
| Volume (V) | 659.9 ų | nih.gov |
| Phenyl-Quinoline Dihedral Angle | 43.53° | researchgate.netnih.gov |
| Key Intermolecular Interactions | C—H···O hydrogen bonds, π-π stacking | researchgate.netnih.gov |
Electrochemical and Photophysical Property Investigations
The electronic characteristics of this compound are explored through electrochemical and photophysical studies, which provide information on its redox behavior and its interaction with light.
Electrochemical Investigations , typically conducted using cyclic voltammetry, probe the oxidation and reduction potentials of the molecule. Studies on various quinoline derivatives show that they are electrochemically active. mdpi.comresearchgate.net The presence and position of substituents, such as the methoxy and phenyl groups in this compound, strongly influence the electron density of the heterocyclic ring system and, consequently, its redox potentials. mdpi.combohrium.com The electron-donating methoxy group would be expected to make the compound easier to oxidize compared to unsubstituted quinoline. mdpi.com These properties are crucial for applications where electron transfer processes are important, such as in the development of corrosion inhibitors or materials for electronic devices. bohrium.combohrium.com
Photophysical Property Investigations involve analyzing the absorption and emission of light by the molecule using UV-Vis absorption and fluorescence spectroscopy. Research on analogous 2-aryl-4-methoxyquinoline derivatives reveals that these compounds typically absorb ultraviolet light in the range of 310–390 nm. mdpi.com This absorption is attributed to π–π* electronic transitions within the conjugated quinoline system. mdpi.com Upon excitation, these molecules often exhibit fluorescence, emitting light at longer wavelengths. For example, related compounds show emission bands in the blue-green region of the spectrum, from approximately 410 nm to 490 nm. mdpi.com The specific wavelengths of absorption and emission, as well as the fluorescence quantum yield, are highly dependent on the substitution pattern on both the quinoline and phenyl rings. nih.govacs.org
| Compound Class | Absorption (λmax) | Emission (λem) | Solvent | Reference |
|---|---|---|---|---|
| 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines | 310–390 nm | 410–490 nm | Chloroform (CHCl₃) | mdpi.com |
| Substituted 2,4-diphenylquinolines | ~350 nm | ~400 nm | Ethanol (B145695) | scielo.br |
| Dimeric Indium Quinolinates | 380–406 nm | Varies with substituent | Tetrahydrofuran (THF) | nih.gov |
Emerging Applications and Material Science Contributions of 7 Methoxy 2 Phenylquinoline Derivatives
Development of Fluorescent Probes and Imaging Agents
The inherent fluorescence of the quinoline (B57606) core makes it an excellent candidate for the development of molecular probes used in biological imaging. Scientists can strategically modify the 7-Methoxy-2-phenylquinoline backbone to create derivatives that act as highly sensitive and selective fluorescent sensors.
Detailed research findings indicate that the quinoline structure is a highly modular scaffold that can be engineered for various applications. acs.org By making facile modifications at different positions on the quinoline ring, researchers can fine-tune the photophysical properties to create probes with predictable behaviors. acs.org For instance, derivatives can be designed to exhibit a "turn-on" fluorescence response in the presence of specific analytes or changes in the cellular environment, such as pH. acs.org A derivative, 7-Methoxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide, has been specifically investigated for its potential as a fluorescent probe in biological imaging. The design of such probes often involves a two-step synthesis from commercially available materials, allowing for the combinatorial development of diverse quinoline-based fluorophores. acs.org
| Probe Design Strategy | Key Features | Application Example | Reference |
| Modular Quinoline Scaffold | Highly tunable photophysical properties via chemical modification. | Live-cell imaging. | acs.org |
| Specific Quinoline Derivative | The quinoline core is explored as a fluorescent probe. | Biological imaging. | |
| Two-Stage Fluorescence | Unique response to intracellular environmental changes. | pH sensing in living cells. | acs.org |
Catalytic Applications of this compound-based Ligands
In the field of catalysis, the design of effective ligands to coordinate with metal centers is crucial for enhancing reaction efficiency and selectivity. Derivatives of this compound have emerged as promising ligands, particularly in transition-metal-catalyzed reactions. The nitrogen atom in the quinoline ring and other potential coordination sites allow these molecules to form stable complexes with metals like copper and iridium.
One notable application is the use of 2-arylquinoline-based acyl hydrazones as highly selective chelating ligands for copper(I) salts. researchgate.net These ligand-metal complexes have demonstrated significant catalytic activity in C-N bond formation reactions, such as the N-arylation of indoles, pyrroles, and carbazoles. researchgate.net The presence of the quinoline framework is critical for the ligand's ability to promote the catalytic power of copper. researchgate.net
Furthermore, the electronic properties of the quinoline ligand play a direct role in its catalytic performance. Studies on iridium complexes with substituted pyridine-containing ligands for transfer hydrogenation reactions have shown that electron-donating groups, such as a methoxy (B1213986) substituent, can significantly influence the catalytic rate. acs.org These findings highlight how the 7-methoxy group can be strategically employed to modulate the electronic environment of the metal catalyst and, consequently, its activity. acs.org
| Catalytic System | Catalyzed Reaction | Significance | Reference |
| 2-Arylquinoline-based Acyl Hydrazones / Copper(I) | N-arylation of Indoles and other N-heterocycles. | Enhances catalytic activity for C-N bond formation. | researchgate.net |
| Cp*Ir-(pyridinylmethyl)sulfonamide Ligands | Transfer hydrogenation of imines. | Electron-donating substituents (like methoxy) on the ligand backbone correlate with the rate of stereoinversion and catalytic ability. | acs.org |
Optoelectronic and Material Science Applications (e.g., Blue Luminescent Materials)
Derivatives of this compound are at the forefront of research into new materials for optoelectronic devices, particularly as blue light emitters in Organic Light-Emitting Diodes (OLEDs). iitk.ac.in Efficient and stable blue-emitting materials are essential for developing full-color flat-panel displays, and quinoline-based compounds show great promise due to their high thermal stability, good processability, and high photoluminescence quantum yields. iitk.ac.in
Research has demonstrated that methoxy-substituted diphenyl quinoline derivatives are effective blue emitters. iitk.ac.introindia.in The introduction of a methoxy group can enhance the material's solubility in common organic solvents and improve its optical stability by reducing the formation of intermolecular aggregates. iitk.ac.inscirp.org These properties are highly desirable for the fabrication of high-efficiency OLEDs. iitk.ac.in
The photoluminescent properties of these materials are highly dependent on their environment. For example, a methoxy-substituted diphenyl quinoline compound has been shown to emit bright blue light at 434 nm in the solid state, while in solvents like chloroform (B151607) and acetic acid, the emission peaks shift to 431 nm and 461 nm, respectively. iitk.ac.in The position of the methoxy group on the phenyl ring (ortho, meta, or para) also provides a simple yet effective way to fine-tune the emissive properties and enhance efficiency. troindia.in
| Compound/Derivative | Solvent/State | Absorption Max (λ_abs) | Emission Max (λ_em) | Reference |
| Methoxy Diphenyl Quinoline | Solid State | 270 nm, 330 nm | 434 nm | iitk.ac.in |
| Methoxy Diphenyl Quinoline | Chloroform | 270 nm, 330 nm | 431 nm, 461 nm | iitk.ac.in |
| Methoxy Diphenyl Quinoline | Acetic Acid | 270 nm, 330 nm | 461 nm | iitk.ac.in |
| 6-chloro-2(4-methoxyphenyl) 4-phenyl quinoline | THF | ~360 nm | - | scirp.org |
| 6-chloro-2(4-methoxyphenyl) 4-phenyl quinoline | Acetic Acid | ~365 nm | - | scirp.org |
Future Research Directions and Challenges in 7 Methoxy 2 Phenylquinoline Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Friedländer, and Combes syntheses. thieme-connect.comnih.gov However, these methods often involve harsh reaction conditions, the use of hazardous reagents, and can result in low yields and the formation of byproducts. nih.gov Consequently, a significant challenge and a key area of future research is the development of novel, efficient, and environmentally benign synthetic strategies for 7-methoxy-2-phenylquinoline and its analogs.
Recent advancements have focused on metal-catalyzed reactions, which offer milder conditions and improved yields. For instance, an iron-catalyzed dehydrogenative coupling method has been reported for the synthesis of this compound. rsc.org This approach utilizes an iron catalyst, KOt-Bu, and involves the reaction of (2-amino-4-methoxyphenyl)methanol (B573342) with 1-phenylethan-1-ol at 120 °C. rsc.org Another innovative approach involves a one-pot reaction using hydrazine (B178648) hydrate (B1144303) in the presence of a Pd/C catalyst, which facilitates reduction, cyclization, and dehydration of a nitrochalcone derivative to yield a dimethoxy-2-phenylquinoline. researchgate.net
The principles of green chemistry are increasingly guiding synthetic efforts. researchgate.net This includes the use of greener solvents like water, solvent-free reaction conditions, and microwave irradiation to accelerate reactions and reduce energy consumption. nih.govscispace.com For example, a solvent-free, microwave-assisted method using 1 mol% FeCl3 has been developed for the synthesis of disubstituted quinolines. scispace.com The exploration of nanocatalysts also presents a promising avenue for developing highly efficient and reusable catalytic systems for quinoline synthesis. nih.gov
Future research will likely focus on:
Developing more efficient and selective catalysts, including those based on earth-abundant and non-toxic metals.
Expanding the scope of one-pot and multicomponent reactions to streamline the synthesis of complex this compound derivatives.
Further integrating green chemistry principles, such as the use of renewable starting materials and energy-efficient reaction conditions.
Investigating flow chemistry techniques for the continuous and scalable production of these compounds.
Deeper Mechanistic Understanding of Biological Activities
While this compound and its derivatives have demonstrated a range of biological activities, including potential antimicrobial and anticancer properties, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. ontosight.aismolecule.com Elucidating these mechanisms is crucial for optimizing their therapeutic potential and minimizing off-target effects.
For instance, certain 2-phenylquinoline (B181262) derivatives have shown activity against the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance. nih.gov Computational studies, such as supervised molecular dynamics (SuMD) simulations, have been employed to investigate the binding interactions between these inhibitors and the efflux pump. nih.govacs.org These studies have identified key interactions, such as those between the protonated amine of the inhibitor and the carboxylic group of Glu222 in the protein. nih.gov
In the context of anticancer activity, some quinoline derivatives are believed to exert their effects through mechanisms like the inhibition of tubulin polymerization or by acting as enzyme inhibitors. smolecule.comnih.gov For example, a series of 7-phenylpyrrolo[3,2-f]quinolinones were found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov
Future research in this area should prioritize:
Identifying the specific molecular targets of this compound and its analogs.
Utilizing advanced biochemical and biophysical techniques to characterize the binding kinetics and thermodynamics of ligand-target interactions. smolecule.com
Employing systems biology approaches to understand the broader cellular pathways modulated by these compounds.
Investigating the structure-activity relationships (SAR) to correlate specific structural features with biological activity and mechanism.
Rational Design of Next-Generation this compound Analogs
The rational design of new analogs based on the this compound scaffold is a key strategy for developing compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. mdpi.com This process relies heavily on the mechanistic insights gained from biological studies and the application of computational tools.
The modification of the quinoline core at various positions can significantly impact its biological activity. For example, the introduction of different substituents on the phenyl ring or at other positions of the quinoline nucleus can modulate properties like lipophilicity and electronic distribution, thereby influencing target binding and cellular uptake. Studies have shown that the presence of methoxy (B1213986) groups on the quinoline ring can be crucial for certain biological activities. acs.org
The design of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, represents a promising approach to create multifunctional agents. For instance, quinoline-hydrazone hybrids have been investigated for their potential antileishmanial activity. rsc.org
Key considerations for the rational design of future analogs include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to identify key functional groups and their optimal positions for desired biological activity.
Pharmacophore Modeling: Identifying the essential structural features required for biological activity and using this model to design new molecules.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.
Target-Based Drug Design: Utilizing the three-dimensional structure of a biological target to design molecules that fit precisely into the binding site.
Integration of Advanced Computational and Experimental Techniques
The synergy between computational and experimental approaches is becoming increasingly vital in modern drug discovery and chemical research. For the advancement of this compound chemistry, a tight integration of these techniques is essential.
Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into ligand-protein interactions, helping to predict binding affinities and guide the design of new analogs. nih.govacs.org For example, molecular docking has been used to predict the binding modes of 2-phenylquinoline inhibitors to the NorA efflux pump. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structure of compounds with their biological activity.
These computational predictions must be validated and refined through rigorous experimental testing. High-throughput screening (HTS) can be used to rapidly evaluate the biological activity of large libraries of synthesized compounds. nih.gov Advanced analytical techniques, such as X-ray crystallography and NMR spectroscopy, are indispensable for determining the precise three-dimensional structure of ligand-target complexes, providing definitive evidence of binding modes. researchgate.net
The future of research in this field will likely involve an iterative cycle of:
Computational design and prediction of novel this compound analogs with desired properties.
Efficient synthesis of the designed compounds.
Experimental evaluation of their biological activity and physicochemical properties.
Structural elucidation of ligand-target interactions.
Feedback of experimental data to refine and improve the computational models for the next round of design.
By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of new therapeutic agents and innovative chemical tools.
Q & A
Q. What synthetic routes are recommended for preparing 7-Methoxy-2-phenylquinoline?
- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, between 7-methoxyquinoline-2-boronic acid and bromobenzene derivatives. Post-reaction purification via silica gel column chromatography (eluent: ethyl acetate/hexane gradient) ensures high purity. For intermediates, Friedel-Crafts alkylation or nucleophilic substitution may be employed to introduce the methoxy group .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and coupling patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, X-ray crystallography with SHELX software (for structure refinement) provides unambiguous structural validation .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cell lines) at 1–100 µM concentrations. Pair with antimicrobial disk diffusion tests (against E. coli or S. aureus) at 10–50 µg/mL. Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.
- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low boiling point) for solubility and reaction rate.
- Workflow : Monitor intermediates via TLC and isolate via flash chromatography for scalability .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
- Assay Standardization : Replicate studies under identical conditions (cell passage number, incubation time, serum concentration).
- Structural Confirmation : Re-analyze batches via X-ray crystallography to rule out polymorphic variations .
Q. What strategies enhance the bioactivity of this compound derivatives?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring via electrophilic substitution.
- Hybridization : Conjugate with bioactive moieties (e.g., ferrocenyl groups) using Sonogashira coupling.
- In Silico Screening : Perform molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., topoisomerase II) .
Q. How to assess the ecological impact of this compound?
- Methodological Answer :
- Toxicity Testing : Follow OECD guidelines for Daphnia magna acute toxicity (48-h LC₅₀).
- Degradation Studies : Use HPLC-MS to track photolytic degradation under UV light (λ = 254 nm) in aqueous solutions.
- Bioaccumulation : Measure logP values (shake-flask method) to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
